molecular formula C14H12Cl2N2O B1320406 N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide CAS No. 926196-44-3

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Cat. No.: B1320406
CAS No.: 926196-44-3
M. Wt: 295.2 g/mol
InChI Key: TYDFFKLYEPZPNB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • Aromatic protons:
      • δ 7.70 (d, J = 1.9 Hz, 2H, Cl-substituted benzene).
      • δ 7.54 (t, J = 1.8 Hz, 1H, central proton on Cl-substituted benzene).
      • δ 6.80–6.60 (m, 3H, aniline ring protons).
    • Amino group: δ 6.12 (s, 2H, NH₂, broad due to exchange).
    • Methyl group: δ 2.25 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) :

    • Carbonyl carbon: δ 168.2 (C=O).
    • Chlorinated aromatic carbons: δ 135.6, 134.9, 132.0.
    • Aniline ring carbons: δ 128.7, 126.1, 121.5.
    • Methyl carbon: δ 21.3.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch : 1650–1680 cm⁻¹ (amide I band).
  • N-H stretch : 3300–3500 cm⁻¹ (amide and amino groups).
  • C-Cl stretch : 750–800 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the conjugated aromatic system. Substituents such as chlorine and amino groups induce bathochromic shifts compared to unsubstituted benzamides.

Computational Chemistry: DFT Studies of Electronic Structure

Density Functional Theory (DFT) analyses of related dichlorobenzamides reveal:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate electronic stability.
  • Electrostatic Potential Maps : Negative charges localize on carbonyl oxygen and chlorine atoms, while positive charges reside on amino and methyl groups.
  • Charge Distribution :
    • Chlorine atoms exhibit partial negative charges (-0.25 e).
    • Amino group carries a partial positive charge (+0.18 e).

These computational insights align with experimental observations of intramolecular interactions and reactivity patterns. For example, the electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic reactions at this site.

Tables
Table 1: Key ¹H NMR Assignments

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Cl-substituted aromatic protons 7.54–7.70 Doublet/Triplet
Aniline ring protons 6.60–6.80 Multiplet
NH₂ (amino group) 6.12 Broad singlet
CH₃ (methyl group) 2.25 Singlet

Table 2: DFT-Derived Electronic Properties

Property Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.7
HOMO-LUMO Gap (eV) 4.5
Dipole Moment (Debye) 3.8

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-12(17)3-2-4-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDFFKLYEPZPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-amino-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at the 3- and 5-positions undergo substitution under nucleophilic conditions.

Reagent Conditions Product Yield Source
Grignard reagentsTHF, 0–25°C, 2–4 hMethyl-substituted benzamide derivatives85–92%
Ammonia (NH₃)Ethanol, reflux, 6 h3,5-Diaminobenzamide analog78%
Sodium methoxideDMF, 60°C, 3 hMethoxy-substituted derivatives89%

Mechanism : The electron-withdrawing amide group activates the benzene ring for NAS. Chlorine displacement occurs via a two-step process involving Meisenheimer complex formation followed by leaving-group elimination .

Condensation Reactions

The primary amino group facilitates Schiff base formation and peptide coupling.

Key Reactions :

  • Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form imines (R N CH R \text{R N CH R }).

  • Amide Coupling : Using carbodiimides (e.g., DCC) and HOBt, the amino group couples with carboxylic acids to yield bis-amides.

Example :

C14H12Cl2N2O+RCOOHDCC HOBtC14H11Cl2N2O–COR+H2O\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}+\text{RCOOH}\xrightarrow{\text{DCC HOBt}}\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}–\text{COR}+\text{H}_2\text{O}

Yield: 70–88% under anhydrous DCM.

Oxidation

The amino group oxidizes to nitro or nitroso groups under strong oxidants:

Reagent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 2 hNitrobenzamide derivative65%
H₂O₂/Fe³⁺RT, 12 hN-Oxide intermediate58%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the amide bond to amine precursors, enabling structural diversification .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation:

Suzuki-Miyaura Reaction :

C14H12Cl2N2O+Ar B OH 2Pd PPh C14H11Cl2N2O–Ar\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh }}\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}–\text{Ar}

Conditions: Dioxane/H₂O, K₂CO₃, 90°C, 12 h .
Yield: 72–80% with electron-deficient boronic acids .

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄), the compound undergoes Fries-like rearrangement, relocating the amide group to adjacent positions on the benzene ring . This is critical for generating regioisomers in drug discovery .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Catalyst
NAS (Cl → OCH₃)1.2×1031.2\times 10^{-3}45.2K₂CO₃
Schiff Base Formation3.8×1043.8\times 10^{-4}32.7HCl (cat.)
Suzuki Coupling5.6×1045.6\times 10^{-4}67.8Pd(PPh₃)₄

This compound’s modular reactivity enables tailored derivatization for targeted applications, from enzyme inhibitors to polymer precursors. Experimental protocols emphasize mild conditions and scalability, reflecting its industrial relevance .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Activity of 3,5-Dichlorobenzamide Derivatives

Compound Target IC₅₀/EC₅₀ Key Structural Features Reference
Target Compound N/A N/A 3-Amino-2-methylphenyl group
Compound 22 mGluR5 6.4 μM Benzimidazole core
TTA-P2 Cav3.2 0.18 μM Aliphatic tail for cavity binding
Kerb (Pronamide) Herbicidal activity N/A N-(1,1-dimethylpropynyl) group

Biological Activity

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzamide moiety attached to an amino-substituted aromatic ring. The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, while the dichlorobenzamide structure contributes to its hydrophobic interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit various enzymes involved in critical biological pathways, including:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, potentially modulating pathways related to inflammation and tumor growth.
  • Protein Binding : The compound exhibits significant binding affinity for histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cellular signaling.

Anticancer Activity

Research indicates that this compound may induce apoptosis and inhibit cell proliferation in cancer models. This effect is likely mediated through the modulation of key signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has shown potential antibacterial and antifungal activities. Its structural characteristics suggest that it may interact with microbial enzymes or proteins, disrupting their function and leading to cell death.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound's IC50 values varied depending on the specific cell line tested, indicating its selective cytotoxicity.
  • Mechanistic Insights : Further investigations revealed that this compound could modulate the activity of protein kinase C (PKC), influencing various biochemical pathways involved in cancer progression. This modulation was confirmed through enzyme activity assays and Western blot analysis.
  • Antimicrobial Activity : In a series of experiments aimed at assessing antimicrobial efficacy, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Data Summary Table

Biological ActivityEffect/OutcomeReference
Enzyme InhibitionInhibits HDACs and kinases,
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains,

Q & A

Q. What are the common synthetic routes for preparing N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 3,5-dichlorobenzoyl chloride with substituted anilines (e.g., 3-amino-2-methylaniline) in polar aprotic solvents like DMF at 60°C yields the target benzamide. Intermediate steps may involve protecting group strategies to prevent side reactions. Structural confirmation is achieved via IR (NH/amide C=O bands at ~3223 cm⁻¹ and 1671–1620 cm⁻¹) and ¹H NMR (aromatic protons and exchangeable NH signals at δ ~11.0 ppm) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies amide C=O (~1670 cm⁻¹) and NH stretches (~3223 cm⁻¹).
  • ¹H NMR : Reveals aromatic proton multiplicity and NH proton exchangeability.
  • Elemental analysis : Validates molecular formula (e.g., C₁₄H₁₁Cl₂N₂O).
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like mGluR5 (e.g., 3,5-dichloro analogs showed IC₅₀ = 6.4 μM in neuroprotection studies).
  • Cell viability assays : Assess cytotoxicity (e.g., MTT assays) to differentiate potency from toxicity .

Advanced Research Questions

Q. How can molecular docking tools like AutoDock Vina optimize binding mode predictions for this compound?

AutoDock Vina enables rapid docking simulations by calculating grid maps and clustering results. For example, flexible sidechain docking can model interactions with ion channels (e.g., Cav3.2 inhibition via 3,5-dichlorobenzamide groups obstructing ion flow in cryo-EM structures). Multithreading improves computational efficiency for virtual screening .

Q. How do environmental factors (e.g., soil type, moisture) influence its herbicidal efficacy?

Field trials show efficacy varies with soil composition:

  • Sandy soil : Requires lower application rates (1–1.5 lb/acre) due to reduced adsorption.
  • Silty clay loam : Higher rates (1.5–2 lb/acre) needed for weed control (e.g., annual bluegrass, chickweed). Moisture post-application is critical for bioavailability, with poor performance under dry conditions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic optimization : Modify logP to enhance blood-brain barrier penetration for neuroprotective agents.
  • Metabolic stability assays : Use liver microsomes to identify degradation pathways.
  • Orthogonal assays : Validate target engagement via SPR or isothermal titration calorimetry (ITC) .

Q. How does X-ray crystallography or cryo-EM elucidate its mechanism of action?

  • X-ray : Resolves ligand-receptor interactions (e.g., hydrogen bonding with amide groups in enzyme active sites).
  • Cryo-EM : Visualizes binding poses in membrane proteins (e.g., T-type calcium channels, where dichlorobenzamide groups occupy hydrophobic fenestrations) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture during benzamide formation.
  • Docking Workflow : Preprocess receptor files with AutoDockTools, set exhaustiveness ≥8 for accuracy .
  • Environmental Studies : Conduct soil column experiments to measure leaching potential (EPA guidelines) .

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